molecular formula C13H19NO2 B12313956 5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12313956
M. Wt: 221.29 g/mol
InChI Key: YIVMLTKTNLUWOS-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₉NO₂ It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine under acidic conditions . Another method involves the cyclization of N-substituted pyrroles with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the carboxylic acid group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of a cyclohexyl group at position 5, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-cyclohexyl-1,2-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C13H19NO2/c1-9-11(13(15)16)8-12(14(9)2)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,16)

InChI Key

YIVMLTKTNLUWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C)C2CCCCC2)C(=O)O

Origin of Product

United States

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